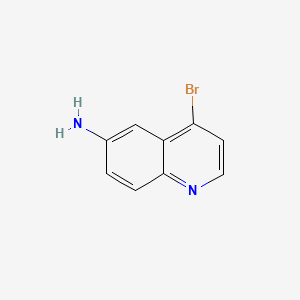
4-Bromoquinolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromoquinolin-6-amine is a chemical compound with the molecular formula C9H7BrN2 . It has a molecular weight of 223.07 . It is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of quinoline and its analogues, including 4-Bromoquinolin-6-amine, has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of 4-Bromoquinolin-6-amine consists of a benzene ring fused with a pyridine moiety . The presence of a nitrogen atom in the molecule allows it to participate in various transformations .
Chemical Reactions Analysis
Chemical reactions involving 4-Bromoquinolin-6-amine are typically centered on the alteration of oxidation states . These redox processes often pass through intermediates with short lifetimes, making their study challenging .
Physical And Chemical Properties Analysis
4-Bromoquinolin-6-amine is a solid under normal conditions . More specific physical and chemical properties such as boiling point, melting point, and density are not specified in the search results .
Applications De Recherche Scientifique
Immune Response Modification
"Imiquimod" and its analogues, which include the quinolinamine structure, have been extensively studied for their ability to modulate the immune system. These compounds activate the immune response through localized induction of cytokines, such as interferon-alpha, beta, and various interleukins. Although not directly related to "4-Bromoquinolin-6-amine," this research area exemplifies the potential of quinolinamine derivatives in treating cutaneous diseases, including viral infections, cancers, and other skin disorders through topical application (Syed, 2001).
Antimalarial Activity
Chloroquine and its derivatives, sharing the core quinoline structure, have a long history of use as antimalarials. Novel compounds based on the chloroquine scaffold, such as AQ-13, are being developed to overcome resistance in Plasmodium falciparum. These efforts underscore the ongoing relevance of quinoline derivatives in addressing global health challenges posed by malaria (Mengue, Held, & Kreidenweiss, 2019).
Neuroprotection and CNS Disorders
Research into compounds like "1MeTIQ," an endogenous amine in the mammalian brain, shows potential for neuroprotective, anti-addictive, and antidepressant-like activities. This highlights the broader applicability of nitrogen-containing heterocyclic compounds in central nervous system (CNS) disorders. The mechanisms proposed include MAO inhibition, free radical scavenging, and modulation of glutamatergic systems (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Anticancer and Chemotherapeutic Enhancement
Aminoquinoline compounds have been investigated for their anticancer properties and as adjuvants in chemotherapy. These molecules, by virtue of being lysosomotropic amines, can augment the antiproliferative action of chemotherapeutic agents through various cellular mechanisms, including cell cycle arrest and apoptosis. Their potential as part of combination therapies against solid tumors is particularly noted for their ability to induce programmed cytotoxicity in cancer cells (Ferreira et al., 2021).
Environmental and Analytical Applications
The broader family of quinoline compounds, including those with bromo substitutions, has found applications in environmental science, particularly in the detection and degradation of pollutants. Advanced oxidation processes (AOPs) have been effective in mineralizing nitrogen-containing compounds, demonstrating the environmental relevance of these chemical frameworks. This includes the treatment of water contaminated with dyes, pesticides, and other nitrogenous wastes, highlighting the versatility of quinoline derivatives in environmental remediation efforts (Bhat & Gogate, 2021).
Safety And Hazards
Safety information for 4-Bromoquinolin-6-amine indicates that it has some hazards associated with it. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Orientations Futures
Quinoline and its derivatives, including 4-Bromoquinolin-6-amine, have become essential heterocyclic compounds due to their versatile applications in various fields . They are vital scaffolds for leads in drug discovery and play a major role in medicinal chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods represents an urgent challenge .
Propriétés
IUPAC Name |
4-bromoquinolin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBLCYPXZCWACR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743327 |
Source


|
| Record name | 4-Bromoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoquinolin-6-amine | |
CAS RN |
1260785-25-8 |
Source


|
| Record name | 4-Bromoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

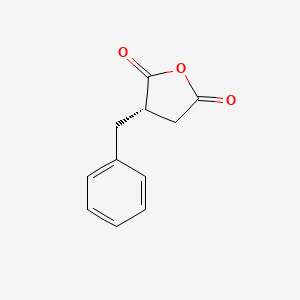
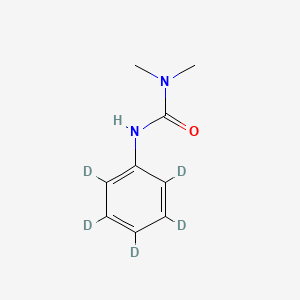
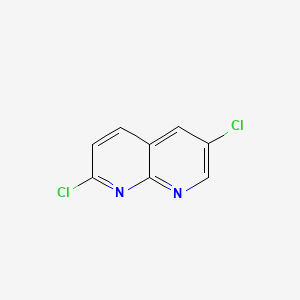
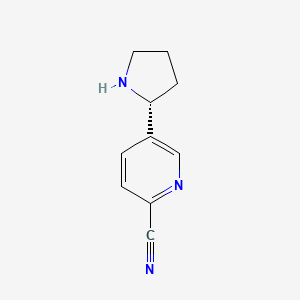
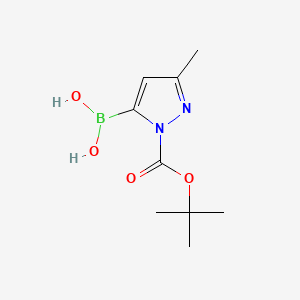
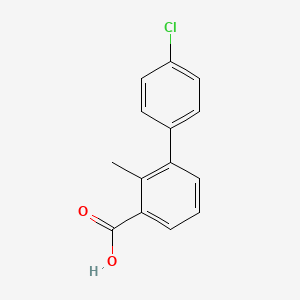
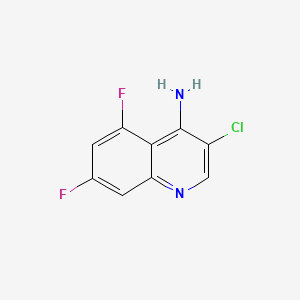
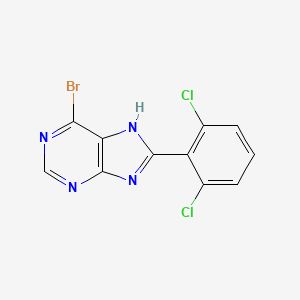
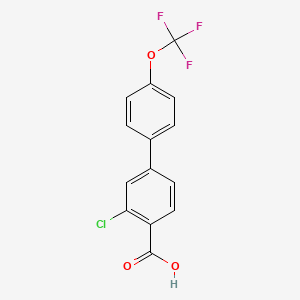
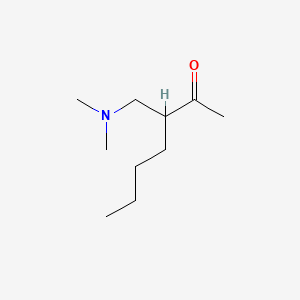
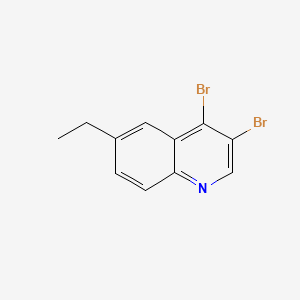
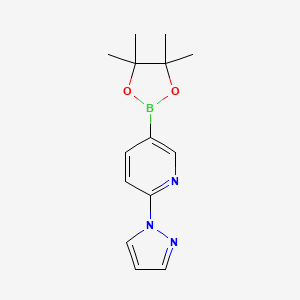
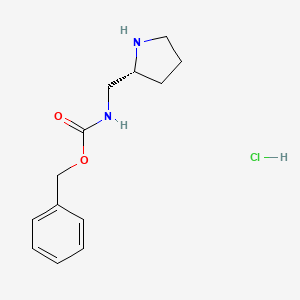
![(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one](/img/structure/B580842.png)